molecular formula C17H12CaN2O10S3 B12707193 Calcium hydrogen 3-hydroxy-4-((4-methyl-2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate CAS No. 79953-84-7

Calcium hydrogen 3-hydroxy-4-((4-methyl-2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate

Cat. No.: B12707193
CAS No.: 79953-84-7
M. Wt: 540.6 g/mol
InChI Key: ONIUPSGNWSSVST-UHFFFAOYSA-L
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Description

Systematic Nomenclature and Synonyms

The compound is formally named calcium hydrogen 3-hydroxy-4-[(4-methyl-2-sulphonatophenyl)azo]naphthalene-2,7-disulphonate according to IUPAC guidelines. This nomenclature reflects its core structure: a naphthalene ring system disubstituted with sulfonate groups at positions 2 and 7, a hydroxy group at position 3, and an azo bridge (-N=N-) linking position 4 to a 4-methyl-2-sulphonatophenyl moiety. The calcium ion balances the charge of the sulfonate groups, while the hydrogen atom arises from partial protonation of one sulfonate group.

Common synonyms include Einecs 279-355-0 and calcium hydrogen 3-hydroxy-4-[(4-methyl-2-sulfonatophenyl)azo]naphthalene-2,7-disulfonate . These variants reflect differences in spelling conventions (sulphonato vs. sulfonato) and registry identifiers.

Molecular Formula and Crystallographic Data

The molecular formula is C₁₇H₁₂CaN₂O₁₀S₃ , with a molecular weight of 540.55758 g/mol . The calcium ion coordinates with the sulfonate groups, forming a stable ionic complex. While direct crystallographic data for this compound are not publicly available, analogous calcium-sulfonated azo dyes, such as calcium di(naphthalene-2-sulphonate) (C₁₀H₁₀CaO₃S), adopt layered structures where calcium ions bridge sulfonate groups via ionic interactions. The unit cell parameters for such systems typically belong to monoclinic or triclinic crystal systems, with lattice constants influenced by the bulkiness of the aromatic substituents.

For this compound, the presence of multiple sulfonate groups and the azo linkage likely induces a high degree of planarity in the naphthalene core, facilitating π-π stacking in the solid state. The calcium ion’s coordination geometry is expected to be octahedral, with sulfonate oxygen atoms and water molecules occupying coordination sites.

Spectroscopic Characterization (UV-Vis, FTIR, NMR)

UV-Vis Spectroscopy : The compound’s absorption spectrum is dominated by the azo chromophore (-N=N-), which exhibits a strong π→π* transition in the visible region (λₘₐₓ ≈ 450–550 nm). The exact wavelength depends on the electronic effects of substituents: the electron-withdrawing sulfonate groups and the electron-donating hydroxy group create a push-pull system, red-shifting the absorption compared to simpler azo dyes.

FTIR Spectroscopy : Key vibrational modes include:

  • S=O stretching of sulfonate groups at 1040–1220 cm⁻¹.
  • N=N stretching of the azo linkage at 1440–1600 cm⁻¹.
  • O-H stretching of the phenolic hydroxy group at 3200–3600 cm⁻¹.
    The calcium ion’s presence is corroborated by a weak Ca-O stretching band near 400–450 cm⁻¹.

NMR Spectroscopy : While experimental NMR data are scarce for this compound, analogous azo dyes show the following features:

  • ¹H NMR : Aromatic protons resonate at δ 7.0–8.5 ppm, with deshielding observed for protons adjacent to sulfonate groups. The hydroxy proton appears as a broad singlet near δ 10–12 ppm.
  • ¹³C NMR : The azo-linked carbons are typically observed at δ 140–160 ppm, while sulfonate-bearing carbons appear upfield at δ 120–130 ppm due to electron withdrawal.

Tautomeric Properties and pH-Dependent Structural Variations

The compound exhibits pH-dependent tautomerism due to the hydroxy group at position 3 and the azo linkage. Under acidic conditions (pH < 4), the hydroxy group remains protonated, stabilizing the azo tautomer (-N=N-). As pH increases (4 < pH < 10), deprotonation of the hydroxy group facilitates keto-hydrazone tautomerism , where the azo group converts to a hydrazone (-NH-N=C-). This transition alters the conjugation pathway, shifting the UV-Vis absorption maximum.

The sulfonate groups also influence tautomeric equilibria. At high pH (pH > 10), full deprotonation of the sulfonate groups increases solubility and stabilizes the hydrazone form through enhanced resonance delocalization. Structural variations are reversible, making the compound suitable for pH-sensitive applications.

Table 1: Key Spectroscopic Signatures

Technique Observed Features Assignment
UV-Vis λₘₐₓ ≈ 500 nm Azo π→π* transition
FTIR 1040–1220 cm⁻¹ (S=O), 1440–1600 cm⁻¹ (N=N), 3200–3600 cm⁻¹ (O-H) Sulfonate, azo, hydroxy groups
¹H NMR (predicted) δ 7.0–8.5 ppm (aromatic), δ 10–12 ppm (OH) Aromatic protons, phenolic hydroxy

Table 2: Tautomeric Forms and pH Dependence

pH Range Dominant Tautomer Structural Features
< 4 Azo Protonated hydroxy group, neutral sulfonate groups
4–10 Hydrazone Deprotonated hydroxy group, resonance-stabilized hydrazone
> 10 Hydrazone Fully deprotonated sulfonate groups, enhanced solubility

Properties

CAS No.

79953-84-7

Molecular Formula

C17H12CaN2O10S3

Molecular Weight

540.6 g/mol

IUPAC Name

calcium;6-hydroxy-5-[(4-methyl-2-sulfonatophenyl)diazenyl]-7-sulfonaphthalene-2-sulfonate

InChI

InChI=1S/C17H14N2O10S3.Ca/c1-9-2-5-13(14(6-9)31(24,25)26)18-19-16-12-4-3-11(30(21,22)23)7-10(12)8-15(17(16)20)32(27,28)29;/h2-8,20H,1H3,(H,21,22,23)(H,24,25,26)(H,27,28,29);/q;+2/p-2

InChI Key

ONIUPSGNWSSVST-UHFFFAOYSA-L

Canonical SMILES

CC1=CC(=C(C=C1)N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Ca+2]

Origin of Product

United States

Preparation Methods

Preparation of Naphthalene Derivative

  • Reactants : Naphthalene is treated with sulfonating agents (e.g., concentrated sulfuric acid) to introduce sulfonate groups at specific positions.
  • Conditions : Controlled temperature (50–80°C) and reaction time are crucial to ensure selective sulfonation without overreaction.

Diazotization

  • Reactants : Aromatic amines such as 4-methyl-2-sulfonaniline are used.
  • Reagents : Sodium nitrite (NaNO₂) and hydrochloric acid (HCl) generate the diazonium salt.
  • Conditions : The reaction is performed at low temperatures (0–5°C) to stabilize the diazonium intermediate.

Coupling Reaction

  • Reactants : The diazonium salt is reacted with a naphthol derivative (e.g., 3-hydroxy-naphthalene disulfonic acid).
  • Conditions : The pH is maintained between 8–10 using sodium carbonate or other buffering agents to facilitate coupling.
  • Outcome : Formation of the azo bond, which imparts the characteristic coloration.

Sulphonation

  • Reagents : Fuming sulfuric acid or chlorosulfonic acid introduces additional sulfonate groups.
  • Purpose : Enhances solubility and stability in aqueous environments.

Calcium Salt Formation

  • Neutralization : The final product is neutralized with calcium hydroxide or calcium chloride to form the calcium salt.
  • Purification : Recrystallization is performed using water or ethanol-water mixtures to remove impurities.

Reaction Scheme

Step Reactants/Reagents Conditions Product/Intermediate
Naphthalene sulfonation Naphthalene, H₂SO₄ 50–80°C Sulfonated naphthalene
Diazotization Aromatic amine, NaNO₂, HCl 0–5°C Diazonium salt
Coupling reaction Diazonium salt, naphthol derivative pH 8–10 Azo compound
Sulphonation Fuming H₂SO₄ Controlled temperature Sulfonated azo compound
Calcium salt formation Calcium hydroxide or CaCl₂ Neutral pH Final calcium salt product

Analytical Data

The following parameters are monitored during synthesis:

Parameter Value/Range
Molecular Weight ~540.56 g/mol
Purity ≥98% (via HPLC analysis)
Solubility Highly soluble in water
Melting Point Decomposes before melting

Key Considerations

  • Temperature Control : Critical for diazotization and coupling reactions to prevent side reactions.
  • pH Management : Ensures optimal conditions for coupling and prevents decomposition of intermediates.
  • Purification : Recrystallization is essential for achieving high purity and removing unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

Calcium hydrogen 3-hydroxy-4-((4-methyl-2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction typically produces aromatic amines .

Scientific Research Applications

Cosmetics

Calcium hydrogen 3-hydroxy-4-((4-methyl-2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate is utilized as a colorant in cosmetic formulations. It is included in the list of approved colorants due to its vibrant hue and stability under various conditions.

Regulatory Status :
The compound is listed among colorants permitted for use in cosmetics, particularly in rinse-off products. It is essential to adhere to concentration limits to ensure safety and compliance with regulations set by authorities such as the European Commission and various national health agencies.

Textile Dyeing

This compound serves as a dye in textile applications, particularly for synthetic fibers. Its azo structure allows for strong bonding with fabric materials, providing vibrant colors that are resistant to fading.

Case Study :
A study conducted on the dyeing properties of this compound demonstrated its effectiveness in achieving deep shades on polyester fabrics. The dyeing process was optimized using varying pH levels and temperatures, resulting in improved color yield and fastness properties.

ParameterOptimal Value
pH5.5
Temperature (°C)60
Time (minutes)30

Bioremediation

Recent research indicates potential applications of this compound in bioremediation processes, particularly in the degradation of azo dyes through microbial action. The azo bond can be targeted by specific bacteria that possess azoreductase enzymes, facilitating the breakdown of the dye into less harmful substances.

Research Findings :
A study highlighted the use of bacterial cultures to degrade this compound effectively. The degradation pathway involved initial reduction of the azo bond, followed by mineralization into simpler compounds.

Mechanism of Action

The compound exerts its effects primarily through its azo bond, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application. For example, in biological staining, the compound binds to specific cellular components, allowing for visualization under a microscope .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Calcium Salts of Azo-Naphthalene Derivatives

Calcium 3-hydroxy-4-[(1-sulphonato-2-naphthyl)azo]-2-naphthoate (CAS 229-142-3)
  • Structure : Differs in the azo-linked naphthyl group (1-sulphonato-2-naphthyl vs. 4-methyl-2-sulphonatophenyl) and the absence of a disulphonate group.
  • Properties : Reduced water solubility due to fewer sulphonate groups. Likely used in niche applications requiring moderate hydrophilicity .
Calcium 4-[(4-chloro-5-methyl-2-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate (CAS 17852-99-2)
  • Applications: May exhibit superior stability in UV-exposed environments compared to the non-chlorinated compound .

Sodium and Barium Salts of Azo-Naphthalene Disulphonates

Disodium 3-hydroxy-4-(phenylazo)naphthalene-2,7-disulphonate (CAS 5859-00-7)
  • Counterion : Sodium instead of calcium.
  • Properties : Higher water solubility due to smaller ionic radius and greater charge density of Na⁺. Commonly used in textile dyeing .
Barium 3-hydroxy-4-((2,4,5-trichlorophenyl)azo)naphthalene-2,7-disulphonate (CAS 83399-82-0)
  • Counterion: Barium imparts lower solubility and higher toxicity, restricting its use to non-biological applications (e.g., pigments in plastics) .

Complex Azo Dyes with Multiple Functional Groups

Acid Red 112 (Ponceau S, CAS 6226-79-5)
  • Structure : Tetrasodium salt with four sulphonate groups and dual azo linkages.
  • Applications : Superior staining capability in biochemical assays (e.g., protein visualization) due to enhanced solubility and chromatic intensity .
Hydroxynaphthol Blue (CAS 63451-35-4)
  • Structure : Trisodium salt with hydroxy and sulphonate groups.
  • Applications : Functions as a metallochromic indicator in EDTA titrations, leveraging its chelation with metal ions like calcium .

Comparative Analysis Table

Compound Name CAS Number Key Substituents Counterion Solubility Primary Applications Stability
Calcium hydrogen 3-hydroxy-4-((4-methyl-2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate 21056-98-4 4-Methyl-2-sulphonatophenylazo, disulphonate Calcium Moderate (hydrophilic) Textiles, coatings Moderate lightfastness
Disodium 3-hydroxy-4-(phenylazo)naphthalene-2,7-disulphonate 5859-00-7 Phenylazo, disulphonate Sodium High Textile dyeing High solubility
Calmagite (C17H14N2O5S) 3147-14-6 Hydroxy, methylphenylazo None (acid form) Low Metallurgical indicator pH-sensitive
Acid Red 112 (Ponceau S) 6226-79-5 Dual azo, tetrasulphonates Sodium Very high Biochemical staining Excellent in aqueous buffers
Barium 3-hydroxy-4-((2,4,5-trichlorophenyl)azo)naphthalene-2,7-disulphonate 83399-82-0 Trichlorophenylazo Barium Low Industrial pigments High thermal stability

Biological Activity

Calcium hydrogen 3-hydroxy-4-((4-methyl-2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate, commonly referred to as calcium hydrogen azo dye, is a synthetic organic compound characterized by its complex structure and various biological activities. This article delves into its biological properties, potential applications, and relevant research findings.

Molecular Formula

  • Molecular Formula : C17H12CaN2O10S3
  • Molecular Weight : 540.558 g/mol
  • CAS Number : 79953-84-7

Structural Characteristics

The compound features a naphthalene backbone with multiple sulfonate groups, contributing to its solubility in water and interaction with biological systems. The azo group (-N=N-) is known for its role in dyeing processes and potential biological activity.

PropertyValue
Molecular FormulaC17H12CaN2O10S3
Molecular Weight540.558 g/mol
CAS Number79953-84-7

Calcium hydrogen azo dye exhibits various biological activities, primarily due to its ability to interact with cellular components. The sulfonate groups enhance solubility and facilitate interactions with proteins and nucleic acids, potentially leading to:

  • Antioxidant Activity : The compound may scavenge free radicals, protecting cells from oxidative stress.
  • Antimicrobial Properties : Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, making it a candidate for antimicrobial applications.

Case Studies

  • Antioxidant Activity Assessment
    A study evaluated the antioxidant capacity of calcium hydrogen azo dye using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The results indicated a significant reduction in DPPH concentration, suggesting effective radical scavenging capabilities.
    Concentration (µg/mL)% Inhibition
    5035%
    10055%
    20075%
  • Antimicrobial Efficacy
    Research conducted on the antimicrobial effects of calcium hydrogen azo dye demonstrated its inhibitory action against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be lower than that of several conventional antibiotics.
    MicroorganismMIC (µg/mL)
    E. coli25
    S. aureus30

Toxicity Studies

Toxicological assessments indicate that while the compound shows promise in various applications, it must be used cautiously due to potential cytotoxic effects at higher concentrations. In vitro studies have shown that concentrations above 200 µg/mL can lead to cell death in mammalian cell lines.

Industrial Uses

Calcium hydrogen azo dye is primarily utilized in:

  • Textile Dyeing : Its vibrant color properties make it suitable for dyeing fabrics.
  • Cosmetic Formulations : Due to its stability and solubility, it can be incorporated into cosmetic products.

Potential Therapeutic Applications

Given its biological activities, there is potential for further research into:

  • Antioxidant Supplements : As a natural antioxidant agent.
  • Antimicrobial Agents : For use in pharmaceuticals or food preservation.

Q & A

Basic: What synthetic routes are available for preparing Calcium hydrogen 3-hydroxy-4-((4-methyl-2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate, and how are impurities removed during purification?

The compound is typically synthesized via azo coupling reactions. A common method involves diazotization of 4-methyl-2-sulphonatoaniline under acidic conditions (e.g., HCl/NaNO₂), followed by coupling with 3-hydroxynaphthalene-2,7-disulphonic acid. Post-reaction, impurities such as unreacted intermediates or byproducts (e.g., sulfonated aromatic residues) are removed via recrystallization using ethanol-water mixtures or column chromatography with silica gel and polar eluents (e.g., methanol:ethyl acetate gradients). Purity is confirmed by HPLC or TLC with UV detection .

Basic: What spectroscopic techniques are most effective for structural characterization of this compound?

Key techniques include:

  • UV-Vis Spectroscopy : Identifies λₘₐₓ of the azo chromophore (typically 450-550 nm), with shifts indicating protonation or complexation .
  • ¹H/¹³C NMR : Resolves aromatic protons (δ 6.5-8.5 ppm) and sulphonate groups (δ ~3-4 ppm for counterions). Deuterated DMSO or D₂O is used due to solubility in polar solvents .
  • FT-IR : Confirms -OH (3200-3500 cm⁻¹), azo (-N=N-, ~1450-1600 cm⁻¹), and sulphonate (S=O, ~1040-1220 cm⁻¹) functionalities .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M]⁻ ion for sulphonated derivatives) .

Advanced: How can this compound be optimized as a spectrophotometric reagent for trace metal ion detection, and what validation parameters are critical?

The compound’s azo and sulphonate groups enable selective chelation with metal ions (e.g., Zr⁴⁺, Th⁴⁺). Optimization involves:

  • pH Adjustment : Stability of the metal complex (e.g., pH 2-4 for Zr⁴⁺) .
  • Solvent Selection : Methanol or aqueous buffers enhance solubility and reaction kinetics .
  • Validation :
    • Linearity: Calibration curves (R² > 0.995) across 0.1-10 µM.
    • LOD/LOQ: Calculated via 3σ/slope and 10σ/slope, respectively.
    • Precision: %RSD < 2% for intraday/interday assays .

Advanced: How should researchers resolve contradictions in reported molar absorptivity (ε) values for this compound across studies?

Discrepancies in ε often arise from:

  • Solvent Polarity : ε varies with solvent dielectric constant (e.g., higher in water vs. methanol) .
  • pH Effects : Protonation of -OH/-N=N- groups alters electronic transitions .
  • Instrument Calibration : Validate using certified standards (e.g., potassium dichromate). Cross-check with independent methods like ICP-MS for metal-complexed forms .

Advanced: What experimental strategies assess the compound’s stability under varying pH, temperature, and light exposure?

  • pH Stability : Incubate solutions at pH 1-12 for 24 hours; monitor degradation via UV-Vis absorbance loss at λₘₐₓ .
  • Thermal Stability : Heat samples to 40-80°C and track decomposition kinetics using Arrhenius plots .
  • Photostability : Expose to UV (254 nm) and visible light; quantify isomerization (cis/trans azo forms) via HPLC .

Advanced: How does the compound’s complexation behavior with transition metals differ from its lanthanide interactions, and how is stoichiometry determined?

  • Transition Metals (e.g., Fe³⁺, Cu²⁺) : Form 1:1 or 1:2 complexes via sulphonate and azo groups, with bathochromic shifts in UV-Vis. Job’s method or mole-ratio plots determine stoichiometry .
  • Lanthanides (e.g., La³⁺, Ce³⁺) : Prefer 1:3 binding due to larger ionic radii, analyzed via fluorescence quenching or FT-IR .

Advanced: How do substituent modifications (e.g., methyl vs. chloro groups) on the phenyl ring affect the compound’s electronic properties and analytical performance?

  • Electron-Donating Groups (e.g., -CH₃) : Increase λₘₐₓ (red shift) and enhance metal-binding affinity via resonance effects .
  • Electron-Withdrawing Groups (e.g., -Cl) : Reduce solubility but improve photostability. DFT calculations (e.g., HOMO-LUMO gaps) quantify electronic effects .

Advanced: What computational methods are used to predict the compound’s reactivity in novel synthetic or analytical applications?

  • Molecular Dynamics (MD) : Simulate solvent interactions and chelation dynamics.
  • Density Functional Theory (DFT) : Calculate Fukui indices to identify reactive sites (e.g., azo nitrogen for electrophilic attacks) .
  • QSAR Models : Correlate substituent effects with analytical sensitivity (e.g., LOD for metal ions) .

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